ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-
Description
Chemical Structure and Nomenclature ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- (IUPAC name: 2-(tert-butylperoxy)ethanol) is an ethanol derivative with a tert-butyl peroxide (-O-O-C(CH₃)₃) group substituted at the second carbon. The tert-butyl group (1,1-dimethylethyl) is attached via a dioxy (peroxide) linkage, making this compound a member of the organic peroxide family. Its molecular formula is C₆H₁₄O₃, with a molecular weight of 134.18 g/mol .
Properties
CAS No. |
15476-85-4 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI Key |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
Canonical SMILES |
CC(C)(C)OOCCO |
Other CAS No. |
15476-85-4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Deprotonation of TBHP :
TBHP (pKa ≈ 12–13) reacts with a base such as potassium hydroxide (KOH) to form the tert-butylperoxide anion: -
Ring-Opening of Ethylene Oxide :
The tert-butylperoxide anion attacks the electrophilic carbon of ethylene oxide, leading to ring-opening and formation of 2-tert-butylperoxyethanol:
Operational Parameters
-
Temperature : Maintained at 35–45°C to balance reaction kinetics and side-product formation.
-
Molar Ratio : A slight excess of TBHP (1.05:1 relative to ethylene oxide) ensures complete conversion.
-
Solvent System : Biphasic aqueous-organic mixtures (e.g., water/ethyl acetate) improve interfacial contact.
Table 1: Base-Catalyzed Synthesis Optimization
Lewis Acid-Catalyzed Method
Boron trifluoride (BF₃) or its etherate complexes serve as efficient catalysts for the reaction between TBHP and ethylene oxide. This method avoids strong bases, making it suitable for acid-sensitive substrates.
Reaction Conditions
Advantages
-
Selectivity : Minimizes over-oxidation byproducts.
-
Yield : Reported yields exceed 85% under optimized conditions.
Continuous Flow Synthesis
Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency.
Process Overview
-
Feedstock Preparation : TBHP (70% aqueous) and ethylene oxide are pre-mixed with a base (e.g., KOH).
-
Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation.
-
Neutralization and Extraction : The crude product is neutralized with hydrochloric acid and extracted into an organic phase.
Table 2: Continuous Flow Process Metrics
| Metric | Value | Notes |
|---|---|---|
| Residence Time | 15–20 minutes | Ensures complete conversion |
| Throughput | 24–30 kg/h | Scalable to industrial demands |
| Purity | >99% | Achieved via vacuum distillation |
Photochemical Initiation
Emerging research explores UV light-mediated synthesis to activate TBHP without catalysts.
Key Features
-
Wavelength : 254 nm UV light cleaves the O–O bond in TBHP, generating tert-butoxy radicals.
-
Radical Pathway :
-
Yield : Preliminary studies report 60–70% yield, with ongoing optimization.
Comparative Analysis of Methods
Chemical Reactions Analysis
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically yield alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- involves its ability to generate free radicals through the cleavage of the O-O bond in the tert-butylperoxy group . These free radicals can then participate in various chemical reactions, including oxidation and polymerization . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties
- Reactivity : Organic peroxides like this compound are thermally unstable and may decompose exothermically, posing explosion risks under heat or mechanical stress.
Peroxide Derivatives
a) Hexanoic Acid, 2-[(1,1-Dimethylethyl)Dioxy]Ethyl Ester
- Structure: An ester derivative of 2-(tert-butylperoxy)ethanol, where the hydroxyl group is replaced by a hexanoic acid ester.
- Key Differences: Higher molecular weight (C₁₄H₂₆O₅) and lipophilicity due to the hexanoate chain. Likely reduced volatility compared to the parent ethanol derivative.
- Applications : Esterified peroxides are used in controlled-release formulations or specialty polymers .
b) Vinyltris(tert-butyldioxy)silane
- Structure : A silane compound with three tert-butylperoxy groups attached to a vinylsilane backbone.
- Key Differences :
Table 1: Peroxide Derivatives Comparison
Amino Alcohols
a) 2-[(1,1-Dimethylethyl)Amino]Ethanol (TBAE)
- Structure: Ethanol with a tert-butylamino (-NH-C(CH₃)₃) group at the second carbon.
- Key Differences: Replaces the peroxide group with an amine, enhancing basicity and CO₂ absorption efficiency (73–96% in non-aqueous solvents) . Applications: Sterically hindered amine for gas treatment and carbon capture .
b) Dimethylaminoethanol (DMAE)
- Structure: 2-(Dimethylamino)ethanol.
- Key Differences: Smaller substituent (dimethylamino vs. tert-butyl) and higher water solubility. Used in pharmaceuticals and cosmetics .
Table 2: Amino Alcohols Comparison
Ether Derivatives
a) 2-(2-Methoxyethoxy)Ethanol
- Structure: Ethanol with a methoxyethoxy (-O-CH₂CH₂-O-CH₃) chain.
- Key Differences: Ether linkage instead of peroxide; non-reactive and stable. Applications: Solvent in coatings and inks .
b) 2-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]Ethanol
- Structure: Ethanol with a tert-butyldimethylsilyl ether (-O-Si(CH₃)₂-C(CH₃)₃) group.
- Key Differences :
Table 3: Ether Derivatives Comparison
Q & A
Basic: What are the recommended synthetic routes for ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- in laboratory settings?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting tert-butyl hydroperoxide with ethylene glycol derivatives under controlled acidic or basic conditions. Key steps include:
- Step 1: Activation of the tert-butyl group using a peroxide-forming reagent (e.g., H₂O₂ in the presence of sulfuric acid) to generate the dioxy intermediate.
- Step 2: Coupling the activated intermediate with ethanol derivatives via Williamson ether synthesis, ensuring anhydrous conditions to minimize hydrolysis .
- Purification: Fractional distillation or column chromatography (using silica gel) is recommended due to the compound’s predicted boiling point (~234°C) and hygroscopic nature .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the tert-butyl dioxy group (δ ~1.2 ppm for tert-butyl CH₃) and ethanol backbone (δ ~3.6 ppm for -OCH₂-) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (theoretical ~161.24 g/mol) and detect fragmentation patterns indicative of the dioxy linkage .
- HPLC: Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity >98%, especially for pharmaceutical-related studies .
Advanced: What mechanistic insights exist for the thermal decomposition of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two degradation pathways:
- Pathway 1: Cleavage of the dioxy bond at ~150–200°C, releasing tert-butyl radicals and forming ethylene oxide derivatives.
- Pathway 2: Above 250°C, further decomposition yields acetic acid and CO₂, confirmed by FTIR gas-phase analysis .
Experimental Design: Conduct isothermal TGA under nitrogen to simulate inert conditions, paired with GC-MS to identify volatile byproducts .
Advanced: How does pH influence the stability of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 3): Rapid hydrolysis occurs via protonation of the ether oxygen, leading to tert-butanol and glycolic acid.
- Neutral to Basic Conditions (pH 7–12): Stability improves, but oxidation to ketones or peroxides is observed under aerobic conditions.
Protocol: Use buffered solutions (e.g., phosphate or borate buffers) and monitor degradation kinetics via UV-Vis spectroscopy at 270 nm (absorbance of decomposition intermediates) .
Advanced: What analytical strategies are effective for detecting trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS: Targeted detection of common byproducts like tert-butyl alcohol (m/z 75.1) or ethylene glycol derivatives (m/z 62.04) with a limit of quantification (LOQ) < 0.1% .
- Headspace GC: Identify volatile impurities (e.g., residual solvents) using a DB-5MS column and flame ionization detection .
- Impurity Profiling: Compare retention times and spectral data against reference standards (e.g., EP impurities cataloged in pharmaceutical guidelines) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, given its low vapor pressure (4 Pa at 38°C) .
- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats (due to peroxidation risks under heat) .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and neutralize residues with 10% sodium bicarbonate solution .
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian 09 at the B3LYP/6-31G* level to model electron density around the dioxy group, predicting sites for electrophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., ethanol or DMSO) to assess hydrogen-bonding interactions and stability .
Advanced: What are the oxidative degradation products, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
